Ethylamine hydrobromide

Overview

Description

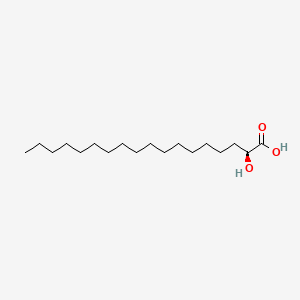

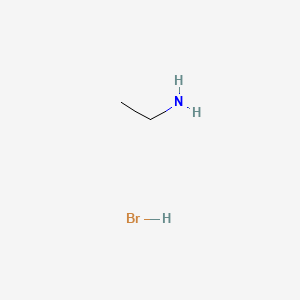

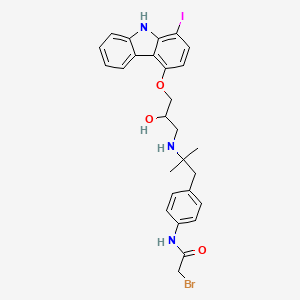

Ethylamine hydrobromide, also known as ethylammonium bromide, is an organic compound with the chemical formula C2H7BrN. It is a colorless, water-soluble solid that is used in a variety of industrial and laboratory applications. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical and other biochemical reactions, and as a stabilizer for a variety of compounds. In addition, this compound is used as a source of bromide anion in the synthesis of various organic compounds.

Scientific Research Applications

Renal Medullary Necrosis Studies

Ethylamine hydrobromide has been utilized in research to induce renal medullary necrosis in rats. This condition is characterized by a profound derangement of the homeostatic function, including notable polyuria and polydipsia. The rats in these studies developed enlarged adrenal glands with an increase in the zona fasciculata, as well as an increase in adrenal gland weight over time. These studies offer insights into the pathological changes and systemic responses associated with renal medullary necrosis (Shimamura, 1975); (Shimamura, 1976).

Glomerular Permselectivity Studies

This compound has also been used to study glomerular permselectivity for albumin in chemically medullectomized rats. This research has shown that treatment with this compound can affect glomerular permselectivity, suggesting a potential role in the study of kidney function and associated diseases (Bergström et al., 1996).

Gas Sensing Material Studies

Ethylamine's properties have been explored in the development of SnO2/rGO nanocomposite materials for gas sensing. These materials demonstrate good sensitivity to ethylamine, with a low detection limit, indicating potential applications in environments where monitoring of ethylamine levels is necessary for health and safety (Huang et al., 2019).

Ethylamine in Plant Science

Research on maize callus revealed that ethylamine accumulates significantly during the proliferation phase of embryogenic callus, suggesting a role in plant growth and development processes. This finding indicates that ethylamine could be a key component in understanding plant cell differentiation and proliferation (Zacchini et al., 2000).

Serum Ethylamine and Type 2 Diabetes

A study on the Japanese population found that higher serum ethylamine levels, as an indicator of l-theanine consumption, were significantly associated with a lower risk of developing type 2 diabetes. This suggests that serum ethylamine could be a useful biomarker for dietary intake estimation and its relation to diabetes risk (Ninomiya et al., 2019).

Decomposition in Biofuels

Ethylamine, as a surrogate for aliphatic amines in biofuels, has been studied for its reaction dynamics with key radicals formed during biomass decomposition. Understanding its behavior in these reactions can provide insights into the combustion processes of biofuels (Altarawneh et al., 2016).

Chloroplast Amine Uptake

Ethylamine uptake in chloroplasts has been studied, revealing properties similar to the light-dependent uptake of ammonia. This research adds to our understanding of the biochemistry of chloroplasts and the role of amines in plant physiology (Gaensslen & Mccarty, 1971).

Safety and Hazards

Ethylamine hydrobromide is a weak acidic substance that may cause skin and eye irritation . It should be handled with care, avoiding direct contact and inhalation of particles or solution vapors . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended . In case of contact, it is advised to wash with plenty of water and seek medical advice if irritation persists .

Future Directions

Ethylamine hydrobromide has been used as a precursor for the alteration of crystallite structure, evolution of film morphology, and fine-tuning optical properties of perovskite materials to improve the efficiency of hybrid electronic devices . This suggests potential future directions in the field of materials science, particularly in the development of perovskite-based solar cells .

Mechanism of Action

Target of Action

Ethylamine hydrobromide, also known as ethylammonium bromide , is an organic compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Mode of Action

The mode of action of this compound involves its interaction with its primary target, amines . In the presence of excess ethylamine, there is a possibility of a reversible reaction. The ethylamine removes a hydrogen from the diethylammonium ion to give free diethylamine, a secondary amine .

Biochemical Pathways

It’s known that amines, the primary targets of this compound, play crucial roles in various biochemical pathways, including the synthesis of proteins, alkaloids, and neurotransmitters .

Pharmacokinetics

It’s known that the compound has a molecular weight of 126 , and it’s soluble in water , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Given its interaction with amines, it can be inferred that the compound may influence processes regulated by amines, such as protein synthesis and neurotransmission .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, at high temperatures, this compound can decompose to produce ammonia and hydrogen bromide . Moreover, its solubility in water suggests that the compound’s action, efficacy, and stability could be influenced by the aqueous environment in which it is dissolved.

Biochemical Analysis

Biochemical Properties

Ethylamine hydrobromide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophilic base, participating in substitution reactions. This compound interacts with enzymes such as amine oxidases, which catalyze the oxidation of amines to aldehydes, releasing ammonia and hydrogen peroxide in the process

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain receptors and enzymes, leading to changes in intracellular signaling cascades . These changes can impact gene expression, resulting in altered protein synthesis and metabolic activity. Additionally, this compound has been observed to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound can act as an inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of monoamines, which play a crucial role in neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods of exposure. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . For example, in animal studies, low doses of this compound have been shown to enhance certain metabolic processes, whereas high doses can lead to cellular toxicity and organ damage. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as amine oxidases, which play a role in the metabolism of amines These interactions can influence the levels of metabolites and the overall metabolic flux within cells Additionally, this compound can affect the activity of other metabolic enzymes, leading to changes in the concentrations of key metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are essential for understanding the compound’s cellular distribution and its potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function

properties

IUPAC Name |

ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZDZRMOBIIQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-04-7 (Parent) | |

| Record name | Ethylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060475 | |

| Record name | Ethylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

593-55-5 | |

| Record name | Ethanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10430J81ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dioxonaphthalen-1-yl)amino]benzamide](/img/structure/B1208348.png)

![(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B1208362.png)